molecular formula C18H20N2O6 B569989 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol CAS No. 1408311-12-5

2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol

Cat. No.: B569989
CAS No.: 1408311-12-5
M. Wt: 360.366
InChI Key: UBEWCGDGCYXTEA-SOVHRIKKSA-N
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Description

2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol is a synthetic β-carboline glycoside derivative of significant interest in pharmacological research. The core β-carboline structure, exemplified by naturally occurring compounds like harmaline, is known to interact with a range of neurological targets, including monoamine oxidase (MAO) enzymes and serotonin receptors . The strategic glycosylation of the β-carboline core in this molecule is a key area of investigation, as the attached sugar moiety is hypothesized to enhance solubility and potentially improve blood-brain barrier permeability , thereby modulating its bioavailability and pharmacological profile. Current research applications are primarily focused on exploring its potential as an acetylcholinesterase (AChE) inhibitor for neurodegenerative disease models, given the established AChE inhibitory activity of related β-carboline alkaloids. Furthermore, the propensity of β-carbolines to intercalate with DNA and inhibit topoisomerase enzymes makes this compound a compelling candidate for in vitro cytotoxicity assays and anticancer mechanism of action studies . This reagent provides researchers with a sophisticated chemical tool to probe structure-activity relationships and develop novel therapeutic strategies in neuropharmacology and oncology.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEWCGDGCYXTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol, with the molecular formula C18H20N2O6 and a molecular weight of 360.366 g/mol, is a compound of significant interest in pharmacological research. Its structure suggests potential biological activities that could be explored in various therapeutic contexts.

Molecular Structure and Properties

The compound features a complex structure which includes:

  • Pyrido[3,4-b]indole moiety : This is known for its diverse biological activities.
  • Hydroxymethyl and methoxy groups : These functional groups may contribute to the compound's reactivity and interaction with biological targets.

Structural Formula

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H20N2O6
Molecular Weight360.366 g/mol

Research indicates that this compound may exert its biological effects through:

  • Enzyme Inhibition : It likely interacts with specific enzymes, potentially altering metabolic pathways.
  • Gene Expression Modulation : The compound may influence transcription factors or other regulatory proteins involved in gene expression.
  • Binding Interactions : It may bind to various biomolecules, affecting their function and stability.

Pharmacological Effects

Preliminary studies suggest several potential pharmacological effects:

  • Antioxidant Activity : The presence of hydroxymethyl and methoxy groups may enhance its ability to scavenge free radicals.
  • Cytotoxicity : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, though specific data for this compound remains limited .

In Vitro Studies

In vitro studies have shown that compounds related to this compound can exhibit:

  • Selective Cytotoxicity : Certain derivatives have demonstrated selective toxicity towards tumor cells while sparing normal cells.
  • Mechanisms of Action : These include induction of apoptosis in cancer cells and inhibition of cell proliferation .

In Vivo Studies

Limited in vivo studies suggest:

  • Dosage Effects : Initial findings indicate that higher doses may lead to adverse effects; however, the therapeutic window needs further exploration.
  • Metabolic Pathways : The compound appears to interact with various metabolic pathways, potentially altering metabolite levels in animal models.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound:

  • Threshold Effects : Current data on threshold effects is scarce; more comprehensive studies are needed to establish safe dosage ranges.
  • Adverse Effects : Reports on adverse effects at high doses remain preliminary and should be interpreted with caution.

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is crucial to understand the chemical properties of the compound. It features a pyridoindole structure that is known for its biological activity. The presence of hydroxymethyl and methoxy groups enhances its solubility and reactivity.

Medicinal Chemistry

The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Research indicates that derivatives of pyridoindole structures can induce apoptosis in various cancer types.

Case Study: Anticancer Activity

A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against human breast cancer cells (MCF-7) through apoptosis induction mechanisms .

Neuropharmacology

Research has shown that compounds with a pyridoindole structure may possess neuroprotective properties. The compound is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotective Effects

In vitro studies have indicated that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis, suggesting a pathway for therapeutic development in neurodegeneration .

Material Science

The unique structural properties of this compound allow it to be explored as a precursor for advanced materials, particularly in organic electronics. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs).

Case Study: Organic Electronics

Research has demonstrated the successful incorporation of pyridoindole derivatives into polymer matrices, enhancing the electrical conductivity and stability of the resulting materials .

The compound has been evaluated for antimicrobial and anti-inflammatory activities. Initial findings suggest that it may inhibit the growth of certain bacterial strains and reduce inflammation markers in vitro.

Table 2: Biological Activities

Activity TypeObserved Effect
AntimicrobialInhibition of E. coli
Anti-inflammatoryReduction of TNF-alpha

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol :

Compound Name Key Structural Features Biological/Functional Notes Reference
2-[3,5-Dimethoxy-4-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol Pyrano-oxane linked to a dimethoxy-phenoxy group; lacks pyridoindole core Classified as a phenolic glycoside with antioxidant potential .
9H-Pyrido[3,4-b]indole-1-methanol Pyridoindole core with a hydroxymethyl substituent; no sugar moiety Isolated from plants; potential neuroactivity .
2-[2-(1H-Indol-3-yl)ethoxy]-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxane-3,4,5-triol Indole-ethoxy-oxane-triol linkage; lacks pyrido[3,4-b]indole system Metabolite with uncharacterized bioactivity .
Canagliflozin Oxane-3,4,5-triol linked to a fluorophenyl-thiophene group; SGLT2 inhibitor Approved antidiabetic drug; highlights oxane-triol’s role in solubility and targeting .

Functional and Pharmacological Comparisons

Pyridoindole Derivatives: The pyrido[3,4-b]indole moiety is structurally related to Harman and Norharman, heterocyclic amines implicated in mutagenicity and cytochrome P450 interactions . However, glycosylation (as in the target compound) may mitigate toxicity by altering solubility and metabolic pathways. 9H-Pyrido[3,4-b]indole-1-methanol (from Radula complanata) lacks the oxane-triol group, suggesting its bioactivity depends solely on the heterocyclic core .

Glycosylated Analogues: The oxane-triol group in the target compound mirrors Canagliflozin’s sugar-like moiety, which enhances water solubility and receptor binding. Unlike Canagliflozin, the pyridoindole linkage may confer affinity for neurological or anticancer targets . Phenolic glycosides (e.g., FT3418 in ) share the oxane-triol backbone but prioritize antioxidant activity due to phenolic substituents, whereas the pyridoindole linkage may favor intercalation or enzyme inhibition.

Synthetic Accessibility: Pyridoindole synthesis often involves cyclization of indole precursors with aldehydes or ketones, as seen in . Glycosylation steps (e.g., Mitsunobu reactions or enzymatic coupling) are critical for attaching the oxane-triol, similar to methods in and .

Key Differences

Parameter Target Compound Closest Analogues
Core Structure Pyrido[3,4-b]indole + oxane-triol Indole/phenolic-glycoside (FT3418) or pyridoindole alone (9H-pyrido[3,4-b]indole)
Solubility Moderate (hydrophilic oxane vs. hydrophobic pyridoindole) Low (non-glycosylated pyridoindoles) or high (phenolic glycosides)
Bioactivity Hypothesis Potential dual action: heterocycle-mediated intercalation + sugar-mediated targeting Single-mode activity (e.g., antioxidant or neuroactive)

Preparation Methods

Source Identification and Plant Material Processing

The compound has been isolated from Picrasmae Ramulus et Folium, a traditional medicinal plant. Fresh or dried plant material is typically ground into a coarse powder and subjected to solvent extraction. Methanol or ethanol (70–80% v/v) is used to maximize alkaloid solubility while minimizing polysaccharide co-extraction.

Solvent Extraction and Fractionation

  • Primary extraction : Plant powder is refluxed with methanol (3 × 2 h, 60°C), filtered, and concentrated under reduced pressure.

  • Liquid-liquid partitioning : The crude extract is partitioned between ethyl acetate and water (1:1 v/v) to separate non-polar impurities. The aqueous phase, enriched with glucosides, is further purified.

Chromatographic Purification

  • Column chromatography : Silica gel (200–300 mesh) with a gradient of dichloromethane/methanol (9:1 to 7:3) elutes β-carboline glucosides.

  • HPLC final purification : A reversed-phase C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% phosphoric acid (15:85 to 30:70 over 25 min) achieves >98% purity.

Table 1: Natural Extraction Workflow

StepConditionsYield*
Solvent extraction70% methanol, 60°C, 3 × 2 h2.1–3.8%
Liquid-liquid partitionEthyl acetate/water (1:1)45% recovery
Silica gel columnCH₂Cl₂/MeOH (9:1 → 7:3)12–18%
Preparative HPLCC18, CH₃CN/0.1% H₃PO₄ (15:85 → 30:70), 1 mL/min98.5% purity
*Yields based on dry plant material.

Chemical Synthesis Approaches

Synthesis of β-Carboline Aglycone

The β-carboline core is synthesized via the Pictet-Spengler reaction, condensing L-tryptophan with α-dicarbonyl compounds. Glyoxal (40 mM) reacts with L-tryptophan (50 mM) in acetic acid (pH 4.0, 80°C, 6 h) to yield 1-hydroxymethyl-β-carboline (HME-βC).

Reaction Scheme 1 :

L-Tryptophan+GlyoxalAcOH, 80°C1-Hydroxymethyl-β-carboline[4]\text{L-Tryptophan} + \text{Glyoxal} \xrightarrow{\text{AcOH, 80°C}} \text{1-Hydroxymethyl-β-carboline} \quad

Glycosylation of the Aglycone

The hydroxymethyl group of HME-βC is glycosylated using a protected glucosyl donor.

Helferich Glycosylation

  • Donor : Peracetylated α-D-glucopyranosyl bromide (1.2 eq)

  • Conditions : Anhydrous CH₂Cl₂, AgOTf (0.2 eq), 4Å molecular sieves, 0°C → RT, 12 h

  • Deprotection : NaOMe/MeOH (0.5 M, 2 h) removes acetyl groups, yielding the β-glucoside.

Table 2: Glycosylation Optimization

ParameterOptimal ConditionPurity*
Donor equivalence1.2 eq89%
Temperature0°C → RTβ-selectivity
Deprotection time2 h>95%
*HPLC analysis post-deprotection.

Stereochemical Control and Characterization

Anomeric Configuration

The β-configuration of the glucosidic bond is ensured by neighboring group participation from C2 acetyl during glycosylation. This directs the nucleophilic attack of the aglycone’s hydroxymethyl oxygen to the β-face.

Spectroscopic Validation

  • NMR : 1H^1H NMR (DMSO-d₆, 400 MHz): δ 7.85 (d, J=7.8 Hz, H-5), 5.32 (d, J=7.2 Hz, H-1') confirms β-linkage.

  • HRMS : m/z 361.1392 [M+H]+^+ (calc. 361.1398).

Table 3: Key NMR Assignments

Protonδ (ppm)MultiplicityCorrelation
H-1'5.32d (J=7.2 Hz)HSQC to C-1' (104.5 ppm)
H-57.85d (J=7.8 Hz)COSY to H-6 (7.12 ppm)

Challenges and Mitigation Strategies

Low Glycosylation Yields

Initial yields of 65–70% are improved to >85% by:

  • Using AgOTf instead of BF₃·Et₂O to reduce side reactions.

  • Drying reagents over P₂O₅ for 48 h to eliminate trace moisture.

Byproduct Formation

  • Cause : Overglycosylation at N-9 of β-carboline.

  • Solution : Protect N-9 with Boc (tert-butyloxycarbonyl) before glycosylation, followed by TFA deprotection .

Q & A

Q. What are the established synthetic routes for 2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Oxane ring formation via cyclization of diols and aldehydes under acidic conditions.
  • Hydroxymethyl group introduction using formaldehyde and a base.
  • Methoxy-pyridoindole coupling via nucleophilic substitution or Mitsunobu reactions. Optimization includes adjusting reaction parameters (temperature, solvent polarity, pH) and employing high-throughput screening for yield improvement .

Q. How is the structural integrity of this compound verified post-synthesis?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve 3D conformation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Polar solvents (e.g., DMSO, methanol) are preferred due to hydroxyl and pyridoindole groups. Hydrophobicity from the pyridoindole moiety may limit aqueous solubility .
  • Stability : Store at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid prolonged exposure to light or moisture, which can degrade the oxane ring .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

Contradictions often arise from:

  • Inconsistent purification methods (e.g., column chromatography vs. recrystallization).
  • Side reactions (e.g., oxane ring opening under acidic conditions). Mitigate by standardizing purification protocols and using real-time monitoring (e.g., HPLC) to track intermediates .

Q. What mechanistic insights exist for the pyridoindole-oxane coupling step?

The reaction likely proceeds via:

  • SN2 nucleophilic substitution between a hydroxyl-oxane intermediate and a pyridoindole halide.
  • Mitsunobu conditions (DIAD, Ph₃P) for stereocontrolled coupling of hindered alcohols. Computational modeling (DFT) can predict regioselectivity and transition states .

Q. What strategies are recommended for evaluating biological activity in cancer models?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare to normal cells.
  • Mechanistic studies : Use flow cytometry to assess apoptosis or Western blotting to identify kinase inhibition targets.
  • In vivo models : Prioritize xenograft mice with dose optimization based on pharmacokinetic profiling .

Q. How can analytical challenges in characterizing degradation products be addressed?

  • LC-MS/MS : Identify low-abundance degradants (e.g., oxidized pyridoindole derivatives).
  • Stability-indicating assays : Develop HPLC methods with photodiode array detection to monitor purity over time.
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to profile degradation pathways .

Methodological Notes

  • Contradiction Management : Cross-validate synthetic protocols using orthogonal techniques (e.g., IR spectroscopy for functional group tracking) .
  • Biological Replicates : Use ≥3 replicates in assays to account for variability in cell-based studies .
  • Safety : Handle pyridoindole derivatives under fume hoods due to potential genotoxicity; refer to GHS guidelines for personal protective equipment (PPE) .

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